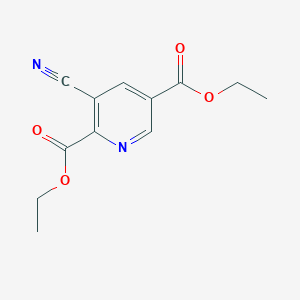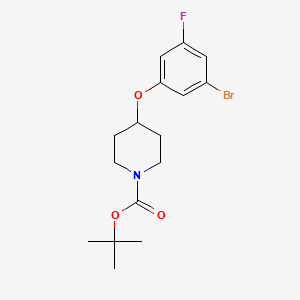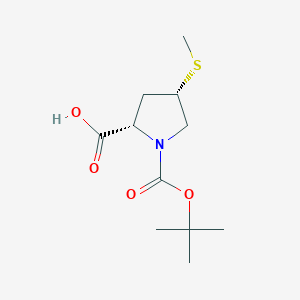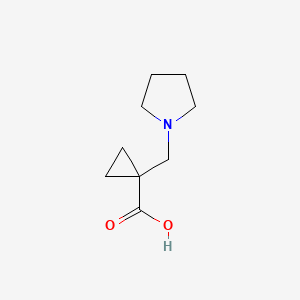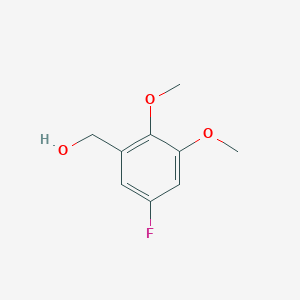
(5-Fluoro-2,3-dimethoxyphenyl)methanol
Vue d'ensemble
Description
“(5-Fluoro-2,3-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11FO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-2,3-dimethoxyphenyl)methanol” can be represented by the SMILES stringCOC1=CC=C(F)C=C1CO . The InChI key for this compound is NJDNHGOIOZXFCB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “(5-Fluoro-2,3-dimethoxyphenyl)methanol” is 186.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Serotonin 5HT2A Receptor Antagonists : Compounds including (5-Fluoro-2,3-dimethoxyphenyl)methanol are found useful in treating psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia (Habernickel, 2002).
Template Catalysis for Olefin Epoxidation : Fluorinated alcohols like (5-Fluoro-2,3-dimethoxyphenyl)methanol act as catalysts in the epoxidation of olefins under mild conditions, showing that the fluoro alcohol itself stabilizes the transition state of the reaction (de Visser et al., 2003).
Chemical Reactions with Alcohols in the Presence of Base : Studies demonstrate the interaction of similar compounds with methanol to produce various derivatives, indicating a broad range of chemical reactivity and applications (Tsuzuki & Tada, 1985).
Anaerobic O-demethylations : Research on compounds structurally related to (5-Fluoro-2,3-dimethoxyphenyl)methanol indicates their potential in the anaerobic O-demethylation process, which could have implications in biochemical and environmental applications (Stupperich, Konle, & Eckerskorn, 1996).
Fluorescent Logic Gates : Research into similar compounds has led to the development of fluorescent logic gates, which can be used to study microenvironments in cellular membranes and protein interfaces (Gauci & Magri, 2022).
Visualization of Brain Receptors : The compound has been used in radioligand studies for autoradiographic visualization of 5-HT2A receptors in the brain, indicating its utility in neuroscience and pharmacology (López-Giménez et al., 1997).
Photophysical Studies : (5-Fluoro-2,3-dimethoxyphenyl)methanol and related compounds have been studied for their photophysical properties, which are crucial in developing materials for optical and electronic applications (Singh & Kanvah, 2001).
Quantification in Biological Samples : Methods have been developed for quantifying such compounds in biological samples like plasma and brain extracellular fluid, highlighting their relevance in pharmacokinetic studies (Heath & Scott, 1997).
Safety And Hazards
The safety data sheet (SDS) for “(5-Fluoro-2,3-dimethoxyphenyl)methanol” indicates that it is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The SDS provides the following precautionary statements: P301 + P330 + P331 + P310, which advise to call a poison center or doctor if the compound is swallowed .
Propriétés
IUPAC Name |
(5-fluoro-2,3-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQSDTPEPFXCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743145 | |
| Record name | (5-Fluoro-2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2,3-dimethoxyphenyl)methanol | |
CAS RN |
1378794-80-9 | |
| Record name | (5-Fluoro-2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



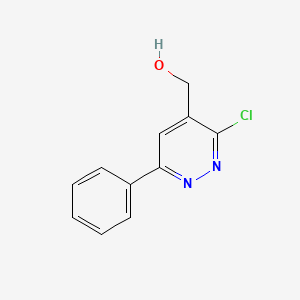
![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)
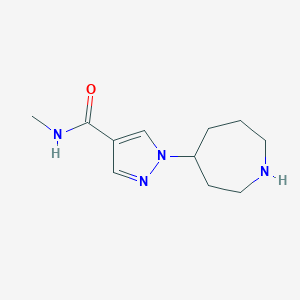
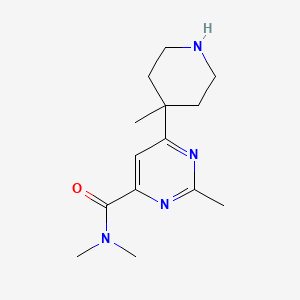
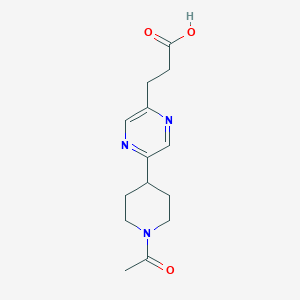
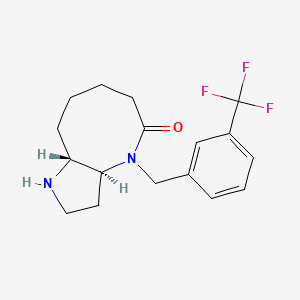
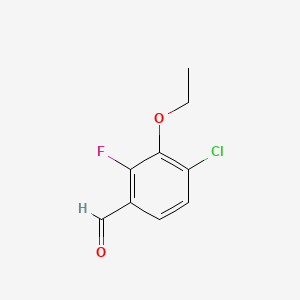
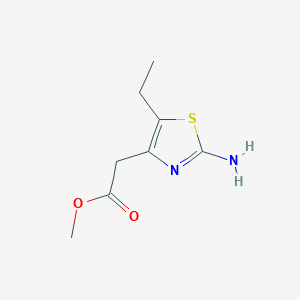
![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)
